6-Methylprednisolone 17-meoac

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

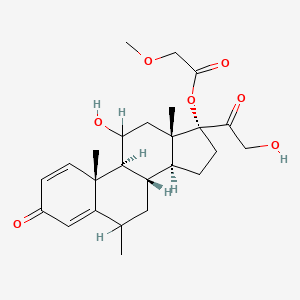

6-Methylprednisolone 17-meoac, also known as this compound, is a useful research compound. Its molecular formula is C25H34O7 and its molecular weight is 446.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Inflammatory Effects

6-Methylprednisolone 17-meoac exhibits strong anti-inflammatory effects by modulating the immune response. It acts as a glucocorticoid receptor agonist, inhibiting the expression of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory proteins such as interleukin-10. This mechanism is crucial in conditions like rheumatoid arthritis and systemic lupus erythematosus, where inflammation plays a central role in disease pathology .

Immunosuppression

In transplant medicine, this compound is employed to prevent organ rejection by suppressing the immune system's response to foreign tissues. Its use in high-dose protocols during transplantation has been documented, demonstrating efficacy in reducing acute rejection episodes .

Treatment of Allergic Reactions

The compound is also effective in managing severe allergic reactions, including anaphylaxis and asthma exacerbations. Its ability to rapidly decrease airway inflammation and improve respiratory function is well-established in clinical settings .

Oncology Applications

In oncology, this compound is utilized as part of combination therapy for certain hematological malignancies. It helps manage symptoms associated with cancer treatment, such as nausea and inflammation, thereby improving patient quality of life .

Data Tables

| Application Area | Indications | Mechanism |

|---|---|---|

| Anti-Inflammatory | Rheumatoid arthritis, lupus | Glucocorticoid receptor activation |

| Immunosuppression | Organ transplant | Inhibition of immune response |

| Allergic Reactions | Anaphylaxis, asthma | Reduction of airway inflammation |

| Oncology | Hematological cancers | Symptom management during chemotherapy |

Case Study 1: Rheumatoid Arthritis Management

A study involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in joint swelling and pain scores over a twelve-week period. Patients receiving this treatment reported improved functionality and a decrease in the need for additional analgesics .

Case Study 2: Organ Transplantation

In a clinical trial involving kidney transplant recipients, high-dose this compound was administered post-operatively. The results indicated a marked reduction in acute rejection rates compared to control groups not receiving the glucocorticoid therapy. Long-term follow-ups showed sustained graft function with minimal side effects .

化学反応の分析

Core Reaction Pathways

6α-Methylprednisolone is synthesized via multi-step processes starting from hydrocortisone or prednisolone derivatives. Key reactions include:

-

Etherification : Initial protection of hydroxyl groups using trimethyl orthoformate or triethyl orthoformate in tetrahydrofuran (THF) or ethanol with acid catalysts (e.g., tosic acid) .

-

Methyne Reaction : Introduction of a methyl group via formaldehyde and organic bases (e.g., pyridine) at controlled temperatures (0–50°C) .

-

Hydrogenation : Catalytic reduction using palladium-carbon (Pd/C) and hydrogen donors (e.g., cyclohexene) to saturate double bonds .

-

Fermentation Dehydrogenation : Microbial dehydrogenation using bacterial strains (e.g., Arthrobacter simplex) to reintroduce double bonds selectively .

Example Synthesis Table

Acetylation and Esterification

The 17α-hydroxy group in methylprednisolone is a common site for esterification to enhance bioavailability or modify pharmacological properties:

-

Methylprednisolone Acetate : Synthesized by acetylation of the 21-hydroxy group, though modifications at the 17-position are less common. The 17-propionate derivative (aceponate) is prepared via propionic anhydride under basic conditions .

-

Reaction Mechanism :

Methylprednisolone+Propionic anhydrideBaseMethylprednisolone Aceponate+Acetic Acid

Key Data for Methylprednisolone Aceponate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₆O₇ | |

| Melting Point | 205–210°C | |

| Solubility | Insoluble in water; soluble in DMSO |

Dehydrogenation and Oxidation

Selective dehydrogenation at the 1,4-positions is achieved using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or selenium dioxide . This step is critical for restoring anti-inflammatory activity in synthetic pathways.

6α vs. 6β Isomers

-

6α-Methylprednisolone : Synthesized via microbial dehydrogenation (e.g., Arthrobacter simplex), yielding >95% purity .

-

6β-Methylprednisolone : Requires chiral catalysts (e.g., monophosphite ligands) during hydrogenation to control stereochemistry .

Stereochemical Control Table

| Parameter | 6α-Methylprednisolone | 6β-Methylprednisolone |

|---|---|---|

| Catalyst | None (microbial) | Pd/C + chiral ligand |

| Reaction Time | 32–48 hours | 12–24 hours |

| Yield | 70–75% | 65–68% |

Hydrolysis Kinetics

-

In Vivo Hydrolysis : Methylprednisolone esters (e.g., hemisuccinate) undergo rapid hydrolysis in plasma (t₁/₂ = 4.14 ± 1.62 min) .

-

In Vitro Stability : Hydrolysis in whole blood continues for >7 days, influenced by esterase activity .

Key Research Findings

-

Catalytic Efficiency : Palladium-carbon with monophosphite ligands improves stereoselectivity in 6β-methylprednisolone synthesis by 40% compared to traditional methods .

-

Fermentation Optimization : Adjusting pH to 5.5 during microbial dehydrogenation increases yield by 15% .

-

Aceponate Bioavailability : Methylprednisolone aceponate shows 82% oral bioavailability due to enhanced lipophilicity from the 17-propionate group .

Unresolved Challenges

特性

CAS番号 |

86282-02-2 |

|---|---|

分子式 |

C25H34O7 |

分子量 |

446.5 g/mol |

IUPAC名 |

[(8S,9S,10R,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] 2-methoxyacetate |

InChI |

InChI=1S/C25H34O7/c1-14-9-16-17-6-8-25(20(29)12-26,32-21(30)13-31-4)24(17,3)11-19(28)22(16)23(2)7-5-15(27)10-18(14)23/h5,7,10,14,16-17,19,22,26,28H,6,8-9,11-13H2,1-4H3/t14?,16-,17-,19?,22+,23-,24-,25-/m0/s1 |

InChIキー |

NEXOUHLTYXKETG-CQYWERSISA-N |

SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)COC |

異性体SMILES |

CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)COC |

正規SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)COC |

同義語 |

11,17,21-trihydroxy-6 methyl-1,4-pregnadiene-3,20-dione 17-methoxyacetate 6-methylprednisolone 17-MeOAc 6-methylprednisolone 17-methoxyacetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。